2-cyano-N-(3-methoxypropyl)acetamide
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Overview
Description
2-cyano-N-(3-methoxypropyl)acetamide is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamide derivatives are known to participate in a variety of condensation and substitution reactions due to the active hydrogen on c-2 of these compounds .
Biochemical Pathways
It’s known that cyanoacetamide derivatives can be used to synthesize a variety of heterocyclic compounds . These compounds could potentially interact with various biochemical pathways, depending on their structure and functional groups.
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .
Preparation Methods
The synthesis of 2-cyano-N-(3-methoxypropyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-cyano-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with phenacyl bromide in boiling ethanol using triethylamine as a catalyst to form pyrrole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-cyano-N-(3-methoxypropyl)acetamide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it is utilized in the development of biologically active molecules and potential therapeutic agents . Additionally, the compound finds applications in the industry for the production of specialty chemicals and materials .
Comparison with Similar Compounds
2-cyano-N-(3-methoxypropyl)acetamide can be compared with other similar compounds, such as 2-cyanoacetamide. While both compounds share the cyanoacetamide core structure, this compound has a unique methoxypropyl substituent that imparts distinct chemical properties and reactivity . This uniqueness makes it valuable for specific applications where other cyanoacetamide derivatives may not be suitable.
Properties
IUPAC Name |
2-cyano-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-6-2-5-9-7(10)3-4-8/h2-3,5-6H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNFSBIGAWBUTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367977 |
Source
|
Record name | 2-cyano-N-(3-methoxypropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-45-5 |
Source
|
Record name | 2-cyano-N-(3-methoxypropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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